Dibenzyl dicarbonate
Overview
Description
Synthesis Analysis
The synthesis of dibenzyl-related compounds is explored in several papers. Paper describes a nickel-catalyzed homocoupling of benzyl alcohols to form dibenzyls, which are essential building blocks in organic synthesis. This method uses alcohols, which are more stable and readily available, and allows for the coupling of both primary and secondary alcohols. Paper discusses synthetic routes to dibenzylcalcium complexes, which are useful reagents in the preparation of calcium compounds. These syntheses involve the use of trans- and cis-geometries influenced by packing effects.
Molecular Structure Analysis
The molecular structure of dibenzyl has been determined through X-ray analysis as described in papers and . The structure features benzene rings at right angles to the plane containing the connecting CH2 groups, contrasting with aromatic compounds like naphthalene where all carbon atoms lie in one plane. The bond lengths and angles of the carbon atoms joining the benzene rings are discussed, with departures from standard lengths attributed to the influence of intermolecular forces.
Chemical Reactions Analysis
The chemical reactions involving dibenzyl compounds are varied. Paper examines the carbonylation of a dibenzyl A-frame compound, which undergoes a reaction controlled by CO pressure to form a dicarbonylated product. The mechanism of this reaction is elaborated through experiments. Paper investigates the hydrolysis of dibenzyl (methoxycarbonyl)phosphonate, which proceeds rapidly and involves multiple competitive reactions, including C–P bond cleavage.
Physical and Chemical Properties Analysis
The physical and chemical properties of dibenzyl compounds are influenced by their molecular structure. The crystal structures of dibenzylcalcium complexes, as mentioned in paper , show similar Ca–C and Ca–O bond distances, with the basicity of these complexes making them useful precursors in calcium chemistry. The influence of crystal forces on the conformation and spectroscopy of flexible chromophores is discussed in paper , where the orientation of phenyl rings in relation to the dicarbonyl plane is determined.
Scientific Research Applications
Estrogen Agonist/Antagonist Properties :Dibenzyl phthalate (DBzP), closely related to dibenzyl dicarbonate, has been studied for its estrogen agonist/antagonist properties. Molecular docking, yeast estrogen screen (YES), and immature mouse uterotrophic assays revealed that DBzP exhibits dose-dependent estrogen agonist activity and can significantly inhibit the agonist activity of 17β-estradiol. This suggests potential endocrine-disrupting properties, which should be considered in its applications (Zhang et al., 2011).
Prodrug of Phosphonoformate :Dibenzyl (methoxycarbonyl)phosphonate, structurally similar to dibenzyl dicarbonate, has been prepared and studied for its hydrolysis pathways. It undergoes rapid hydrolysis, leading to a variety of products through competitive reactions, some involving C–P bond cleavage. This research indicates the potential use and limitations of dibenzyl derivatives as prodrug forms (Mitchell et al., 1991).
Free Radical Chemistry of Coal Liquefaction :Dibenzyl, a compound structurally related to dibenzyl dicarbonate, has been investigated for its role in coal liquefaction. Pyrolysis studies showed that dibenzyl participates in thermal cracking and hydrocracking reactions, shedding light on the free radical chemistry involved in coal conversion processes. This research is pivotal in understanding the role of similar compounds in industrial applications (Vernon, 1980).
Impact on Drug-Metabolizing Enzymes :Dibenzyl trisulfide (DTS), closely related to dibenzyl dicarbonate, significantly impacts the activities of major drug-metabolizing enzymes, particularly cytochromes P450. This finding is crucial in assessing potential medicinal plant-drug interactions, highlighting the relevance of dibenzyl derivatives in pharmacology and toxicology (Murray et al., 2016).
Safety And Hazards
properties
IUPAC Name |
benzyl phenylmethoxycarbonyl carbonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O5/c17-15(19-11-13-7-3-1-4-8-13)21-16(18)20-12-14-9-5-2-6-10-14/h1-10H,11-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHRRJZZGSJXPRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)OC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70394645 | |
Record name | Dibenzyl dicarbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70394645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dibenzyl dicarbonate | |
CAS RN |
31139-36-3 | |
Record name | Dibenzyl dicarbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70394645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dibenzyl Pyrocarbonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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